Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Description
Historical Context and Significance in Chemical Synthesis
The significance of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is intrinsically linked to the development of Naproxen (B1676952). The industrial synthesis of Naproxen, which began in the 1970s by Syntex, often involves the preparation of this methyl ester as a direct precursor. researchgate.net Early synthetic routes to Naproxen starting from 2-naphthol (B1666908) frequently proceeded through the formation of 2-acetyl-6-methoxynaphthalene (B28280). google.com Subsequent chemical transformations would lead to the racemic mixture of 2-(6-methoxynaphthalen-2-yl)propanoic acid, which could then be esterified to its methyl ester for further processing or resolution.
The development of stereoselective synthesis methods brought the role of Naproxen methyl ester to the forefront. As the therapeutic efficacy of Naproxen resides in its (S)-enantiomer, methods to obtain optically pure (S)-Naproxen were of paramount importance. The racemic methyl ester became a critical substrate for enantioselective hydrolysis, a process where one enantiomer is selectively converted to the corresponding carboxylic acid while the other remains as an ester. This approach, particularly through enzymatic means, has been a cornerstone in the efficient and green production of (S)-Naproxen.
Current Research Landscape and Emerging Trends
The current research landscape for this compound is dominated by its application in biocatalysis and green chemistry. A significant trend is the use of enzymes, particularly lipases and esterases, for the kinetic resolution of the racemic methyl ester. This enzymatic hydrolysis offers a highly enantioselective and environmentally benign alternative to traditional chemical resolution methods. Researchers are continuously exploring new microbial sources for more efficient and stable enzymes, as well as optimizing reaction conditions to improve yield and enantiomeric excess of the desired (S)-Naproxen.
Beyond its role as a precursor, this compound is also utilized as a model substrate in the development and characterization of new catalysts. Its well-defined structure and the importance of its chiral resolution make it an excellent tool for assessing the performance of novel catalytic systems, including both biocatalysts and chemocatalysts.
Furthermore, there is an emerging interest in using this compound as a starting material for the synthesis of novel chemical entities. By modifying its structure, researchers are exploring new derivatives with potentially unique biological activities or material properties. For instance, it has been used in the synthesis of kinked liquid crystals and other complex organic molecules. nih.govnih.gov
Scope and Objectives of Contemporary Investigations
The primary objective of much of the contemporary research involving this compound is the development of more sustainable and efficient synthetic routes to enantiomerically pure pharmaceuticals. This includes:
Enhancing Biocatalytic Processes: A major focus is on the discovery and engineering of enzymes with improved activity, stability, and enantioselectivity for the hydrolysis of the methyl ester. This involves techniques such as directed evolution and immobilization of enzymes to enhance their industrial applicability.
Development of Novel Catalytic Systems: Researchers are investigating new chemo- and biocatalytic methods for the asymmetric synthesis of (S)-Naproxen, where this compound can serve as a key intermediate or a benchmark substrate.
Synthesis of Novel Derivatives: Another area of investigation is the use of this compound as a building block for creating new molecules. The objectives here range from the development of new therapeutic agents with improved pharmacological profiles to the synthesis of novel materials with specific optical or electronic properties. nih.govnih.govmdpi.com
Analytical Standards: The pure enantiomers of this compound serve as important reference standards in the development and validation of analytical methods for the quality control of Naproxen and related compounds.
| Research Area | Key Objectives |
| Biocatalysis | - Discover and engineer more efficient and stable enzymes for kinetic resolution.- Optimize reaction conditions for industrial-scale production of (S)-Naproxen. |
| Catalysis | - Develop novel chemo- and biocatalysts for asymmetric synthesis.- Use as a model substrate to evaluate catalyst performance. |
| Medicinal Chemistry | - Synthesize novel derivatives with potential therapeutic applications.- Explore structure-activity relationships of new compounds. |
| Materials Science | - Create new materials, such as liquid crystals, with unique properties. |
| Analytical Chemistry | - Use as a reference standard for method development and validation. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016454 | |
| Record name | (RS)-Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30012-51-2 | |
| Record name | (RS)-Naproxen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Insights for Methyl 2 6 Methoxynaphthalen 2 Yl Propanoate
Established Synthetic Pathways and Precursors
Traditional methods for synthesizing Methyl 2-(6-methoxynaphthalen-2-yl)propanoate primarily involve the direct esterification of its parent carboxylic acid or building the molecule from naphthalene-based starting materials.
Esterification Reactions of 2-(6-methoxynaphthalen-2-yl)propanoic Acid
The most direct route to this compound is the Fischer esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen). This acid-catalyzed reaction involves treating Naproxen (B1676952) with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. banglajol.infomdpi.com The reaction is refluxed for a period to drive the equilibrium towards the formation of the ester. banglajol.info Yields for this method are generally reported to be very good, in the range of 81-86%. banglajol.info
One specific protocol involves adding Naproxen to methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture at 80°C for 2-4 hours with stirring. banglajol.info The reaction is then quenched by the addition of dichloromethane (B109758) and a 1% sodium hydroxide (B78521) solution. banglajol.info
Synthesis Utilizing Naphthalene (B1677914) Derivatives as Starting Materials
Alternative synthetic strategies commence with more basic naphthalene derivatives. One established route begins with 2-methoxynaphthalene. google.com A key step in this pathway is the Friedel-Crafts acylation to introduce a substituent at the C-6 position, yielding the intermediate 2-acetyl-6-methoxynaphthalene (B28280). google.com From this ketone intermediate, several pathways can lead to the desired propionic acid derivative, which is then esterified. google.com
Another approach utilizes 2,6-diisopropylnaphthalene (B42965) as the starting material, aiming to avoid the Friedel-Crafts acylation step. google.comrice.edu This process involves a series of oxidation and rearrangement reactions to form 2-(6-methoxy-2-naphthyl)propionaldehyde, which is then oxidized to the corresponding carboxylic acid and subsequently esterified. google.com
The synthesis can also be achieved through the carbonylation of α-(6'-methoxy-2'-naphthyl) ethanol (B145695) using a PVP-PdCl2-CuCl2/PPh3 catalyst system. jlu.edu.cn This method represents a more environmentally benign process for producing α-arylpropionic acids and their esters. jlu.edu.cn
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the carbonylation of α-(6'-methoxy-2'-naphthyl) ethanol, the catalyst system plays a significant role in the reaction's efficiency. jlu.edu.cn For esterification reactions, the choice of solvent can impact the yield. While various solvents like DMF, DMSO, and THF have been explored, some studies have found that their use can decrease the product yield in certain related syntheses. mdpi.com
Advanced Synthetic Strategies
More recent synthetic approaches focus on producing enantiomerically pure forms of this compound, particularly the (S)-enantiomer, which is the active form of Naproxen.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One-pot synthesis of (S)-2-(6-methoxynaphtalen-2-yl)propanoic acid has been achieved using Preyssler and Keggin-type heteropolyacids as green and reusable catalysts. researchgate.net This method provides a clean and environmentally friendly route to the enantioselective synthesis of the (S)-enantiomer. researchgate.net
Chemoenzymatic Transformations and Kinetic Resolution using Lipases
Chemoenzymatic methods, particularly those employing lipases, have emerged as powerful tools for the synthesis of chiral compounds. nih.govresearchgate.netresearchgate.netnih.gov Lipases can be used for the kinetic resolution of racemic this compound. atlantis-press.comnih.govtandfonline.com This process involves the selective enzymatic hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched. nih.govmdpi.com
For instance, Candida rugosa lipase (B570770) has been successfully used to catalyze the kinetic resolution of racemic naproxen methyl ester. nih.govtandfonline.comnih.gov The reaction is often carried out in a biphasic system, such as an aqueous buffer solution and an organic solvent like isooctane. nih.govtandfonline.comnih.gov The performance of these biocatalysts can be influenced by reaction parameters such as temperature, pH, and stirring rate. nih.govtandfonline.com Studies have shown that optimal conditions for this resolution using magnetic and non-magnetic cross-linked lipase aggregates from Candida rugosa are a temperature of 37 °C, a pH of 7.5, and a stirring rate of 300 rpm. nih.govtandfonline.com
The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be significant in these resolutions. For example, using Carica papaya lipase, a substrate conversion of nearly 30% and an enantiomeric ratio of 30 were achieved after 10 days. atlantis-press.com Another study using lipase from Candida rugosa immobilized on Amberlite XAD7 achieved a conversion of 49% and a high E-value of 174.2. nih.gov
Data Table: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
| Lipase Source | Support/Form | Reaction System | Temperature (°C) | pH | Conversion (%) | Enantiomeric Ratio (E) | Reference |
| Candida rugosa | Magnetic/Non-magnetic CLEAs | Aqueous buffer/isooctane | 37 | 7.5 | - | - | nih.govtandfonline.com |
| Carica papaya | Crude enzyme | Microaqueous-isooctane | 30 | - | ~30 | 30 | atlantis-press.com |
| Candida rugosa | Immobilized on Amberlite XAD7 | Aqueous phase/isooctane | 45 | 6.0 | 49 | 174.2 | nih.gov |
Green Chemistry Principles in Synthesis Optimization (e.g., Solvent Selection)
The application of green chemistry principles to the synthesis of 2-(6-methoxynaphthalen-2-yl)propanoic acid, the precursor to its methyl ester, aims to reduce waste, improve efficiency, and utilize more environmentally benign reagents and conditions. One notable advancement in the green synthesis of Naproxen has been the elimination of zinc waste and a significant increase in the coupling reaction yield from less than 50% to over 90%. slideshare.net
A one-pot, clean, and environmentally friendly method for the enantioselective synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid has been developed using Preyssler and Keggin-type heteropolyacids as reusable catalysts. researchgate.net This reaction is conducted in water, a green solvent, and utilizes D-mannitol. researchgate.net
Solvent selection is a critical aspect of green chemistry in pharmaceutical manufacturing. The choice of solvent can significantly impact the environmental footprint of a synthetic process. In the synthesis of related compounds, various solvents are employed, and their selection is often guided by principles of safety, environmental impact, and process efficiency. For instance, in the alkylation step to produce 2-methoxy-6-isopropylnaphthalene, a precursor, compatible solvents include water, tetrahydrofuran, dimethyl sulfoxide (B87167), and N,N-dimethylformamide. google.com The photochemical behavior of a related iron(III) complex of 2-(6-methoxynaphthalen-2-yl)propanoic acid has been studied in polar aprotic solvents like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone, highlighting the influence of the solvent on the reaction. researchgate.net
The table below summarizes the classification of various solvents based on green chemistry principles, which can be a valuable tool in optimizing the synthesis of this compound.
Table 1: Green Solvent Selection Guide
| Classification | Solvents |
|---|---|
| Recommended | Water, Ethanol, Isopropanol (B130326), n-Butanol, Ethyl acetate (B1210297), Isopropyl acetate |
| Problematic | Methanol, Acetone, Toluene, Acetonitrile (B52724), DMSO |
| Hazardous | Dichloromethane, Diethyl ether, Hexane (B92381), DMF, DMAc |
Derivatization Chemistry of this compound
The chemical structure of this compound allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with diverse applications.
(S)-Naproxen, the enantiomerically pure precursor to the methyl ester, is a valuable platform for the development of chiral derivatizing reagents. These reagents are instrumental in the enantioseparation of racemic compounds.
One such reagent, (S)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, is synthesized by reacting (S)-Naproxen with hydrazine (B178648) hydrate (B1144303) in the presence of dicyclohexylcarbodiimide (B1669883) as a coupling agent. nih.gov This chiral hydrazide can then be used to form diastereomeric hydrazones with chiral aldehydes and ketones, which can be separated by techniques like reversed-phase high-performance liquid chromatography (HPLC). nih.gov
Another chiral derivatizing reagent, (S)-naproxen-benzotriazole, has been synthesized and utilized for the formation of diastereomeric amides with racemic compounds like salbutamol. researchgate.net The synthesis of these diastereomers can be efficiently carried out under microwave irradiation. researchgate.net The use of (2R, 3R)-dimethyl tartrate as a chiral auxiliary in the asymmetric synthesis of Naproxen has also been reported, achieving a high enantiomeric excess. researchgate.net The principle of a chiral auxiliary is to temporarily incorporate a stereogenic group to control the stereochemical outcome of a reaction. wikipedia.org
The ester functional group of this compound is a versatile handle for the synthesis of various functionalized derivatives.
Hydrazides: The reaction of this compound with hydrazine hydrate in an alcoholic solvent yields 2-(6-methoxynaphthalen-2-yl)propanehydrazide. researchgate.netuobaghdad.edu.iq This reaction is typically carried out under reflux conditions. researchgate.net The resulting hydrazide is a key intermediate for the synthesis of other derivatives.
Schiff Bases: Schiff bases are formed through the condensation reaction of the synthesized hydrazide with various aldehydes and ketones. researchgate.netuobaghdad.edu.iqnih.gov This reaction is often catalyzed by a few drops of glacial acetic acid. researchgate.netresearchgate.net A wide range of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives. uobaghdad.edu.iq
Amides: Amide derivatives can be synthesized by reacting 2-(6-methoxynaphthalen-2-yl)propanoic acid (obtained from the hydrolysis of the methyl ester) with various amines, including amino acid derivatives. nih.govnih.govresearchgate.net The coupling reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com This method allows for the synthesis of a diverse range of amides with potentially enhanced biological activities. nih.govresearchgate.net
The following table provides examples of functionalized derivatives synthesized from this compound or its parent acid.
Table 2: Examples of Functionalized Derivatives
| Derivative Type | Reactants | Key Features |
|---|---|---|
| Hydrazide | This compound, Hydrazine hydrate | Key intermediate for further derivatization. researchgate.net |
| Schiff Base | 2-(6-methoxynaphthalen-2-yl)propanehydrazide, Aldehydes/Ketones | Formation of an imine (-C=N-) bond. uobaghdad.edu.iqnih.gov |
| Amide | 2-(6-methoxynaphthalen-2-yl)propanoic acid, Amines (e.g., amino acids) | Formation of an amide (-CONH-) bond. nih.govnih.gov |
The carboxylate group of 2-(6-methoxynaphthalen-2-yl)propanoate readily coordinates with various metal ions to form stable complexes. The synthesis of these metal complexes has been extensively studied.
Transition metal complexes of Naproxen have been synthesized with a range of metals including Co(II), Ni(II), Cu(II), Fe(III), Cr(III), Ru(III), Ir(III), Mn(II), and Zn(II). tandfonline.com The synthesis generally involves the reaction of the sodium or potassium salt of 2-(6-methoxynaphthalen-2-yl)propanoic acid with a suitable metal salt in an appropriate solvent, often an alcohol. tandfonline.comnih.gov
Characterization of these complexes is carried out using various spectroscopic and analytical techniques such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, and elemental analysis. tandfonline.comnih.govnih.gov Infrared spectroscopy is particularly useful in determining the coordination mode of the carboxylate group to the metal center. tandfonline.comnih.gov The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group can indicate whether it acts as a monodentate, bidentate, or bridging ligand. nih.gov In many cases, the carboxylate group of Naproxen acts as a bidentate or bridging ligand. tandfonline.comnih.gov
The table below lists some of the metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate that have been synthesized and characterized.
Table 3: Metal Complexes of 2-(6-methoxynaphthalen-2-yl)propanoate
| Metal Ion | General Formula | Coordination Geometry (Proposed) |
|---|---|---|
| Co(II) | [Co(Naproxen)₂(H₂O)₂] | Octahedral |
| Ni(II) | [Ni(Naproxen)₂(H₂O)₂] | Octahedral |
| Cu(II) | [Cu(Naproxen)₂(H₂O)₂] | Octahedral |
| Fe(III) | [Fe(Naproxen)₃] | Octahedral |
| Zn(II) | [Zn(Naproxen)₂] | Tetrahedral |
| Mn(II) | [Mn(Naproxen)₂(H₂O)₂] | Octahedral |
| Cr(III) | [Cr(Naproxen)₃] | Octahedral |
| Ru(III) | [Ru(Naproxen)₃] | Octahedral |
| Ir(III) | [Ir(Naproxen)₃] | Octahedral |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 6 Methoxynaphthalen 2 Yl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of atoms and insights into the molecule's three-dimensional structure in solution.
The ¹H and ¹³C NMR spectra of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate provide a distinct fingerprint of its molecular structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. docbrown.infodocbrown.info
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) groups, and the propanoate side chain. The signals in the aromatic region (7.10-7.70 ppm) are particularly complex due to spin-spin coupling between adjacent protons. banglajol.info A detailed assignment is presented below. banglajol.info
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.68 | dd | 8.4 | 2H | Aromatic Protons (Naphthalene) |
| 7.65 | s | - | 1H | Aromatic Proton (Naphthalene) |
| 7.39 | dd | 2.0 | 1H | Aromatic Proton (Naphthalene) |
| 7.13 | dd | - | 1H | Aromatic Proton (Naphthalene) |
| 7.10 | bs | - | 1H | Aromatic Proton (Naphthalene) |
| 3.88 | s | - | 3H | -OCH₃ (Naphthalene) |
| 3.87 | q | 7.2 | 1H | -CH- (Propanoate) |
| 3.66 | s | - | 3H | -OCH₃ (Ester) |
Key Spectral Features:
Aromatic Region: The signals between δ 7.10 and 7.68 ppm correspond to the six protons on the substituted naphthalene ring system.
Methoxy Protons: Two sharp singlets are observed. The signal at δ 3.88 ppm is assigned to the protons of the methoxy group attached to the naphthalene ring, while the signal at δ 3.66 ppm corresponds to the methyl group of the ester functionality. banglajol.info
Propanoate Moiety: The chiral center's proton (-CH-) appears as a quartet at approximately δ 3.87 ppm. The three protons of the adjacent methyl group (-CH₃) appear as a doublet at δ 1.58 ppm. banglajol.info
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It shows 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| 174.5 | C=O (Ester) |
| 157.7 | C-OCH₃ (Naphthalene, C6) |
| 135.5 | Aromatic Quaternary C |
| 133.7 | Aromatic Quaternary C |
| 129.3 | Aromatic CH |
| 128.9 | Aromatic Quaternary C |
| 127.2 | Aromatic CH |
| 126.1 | Aromatic CH |
| 125.8 | Aromatic CH |
| 119.0 | Aromatic CH |
| 105.6 | Aromatic CH |
| 55.3 | -OCH₃ (Naphthalene) |
| 52.2 | -OCH₃ (Ester) |
| 45.4 | -CH- (Propanoate) |
Key Spectral Features:
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field, around δ 174.5 ppm.
Aromatic Carbons: The ten carbons of the naphthalene ring resonate in the range of δ 105-158 ppm. The carbon attached to the methoxy group (C6) is found at approximately δ 157.7 ppm.
Aliphatic Carbons: The methoxy carbons appear around δ 55.3 ppm (naphthalene) and δ 52.2 ppm (ester). The chiral methine carbon (-CH-) is observed near δ 45.4 ppm, and the terminal methyl carbon gives a signal at high field, around δ 18.6 ppm.
NMR data can provide valuable insights into the preferred conformation of the molecule in solution. For α-arylpropionic acids and their esters, a key conformational feature is the rotation around the single bond connecting the chiral center to the naphthalene ring. scispace.com
Studies on the parent compound, Naproxen (B1676952), have shown that to minimize steric repulsion between the bulky propanoate substituent and the aromatic ring, the molecule adopts a conformation where the α-hydrogen lies nearly in the plane of the naphthalene ring. scispace.com This places the larger methyl and carbomethoxy groups on opposite sides of the ring plane. This conformational preference is expected to be maintained in the methyl ester derivative. The rotation around the C2-Cα bond is not free, leading to an equilibrium between different minimum energy structures. scispace.comresearchgate.net
NMR spectroscopy is a powerful tool for assessing the purity of this compound. The technique is quantitative, meaning the signal intensity is directly proportional to the number of nuclei. This allows for the detection and quantification of impurities, which would present their own unique sets of NMR signals. researchgate.net The compound itself is recognized as a key impurity of Naproxen, designated as "Naproxen Impurity E," and is used as a pharmaceutical reference standard for quality control purposes. chemodex.comsigmaaldrich.com
Furthermore, NMR is crucial for isomeric characterization. Since the molecule is chiral, it exists as two enantiomers, (S) and (R). While the standard ¹H and ¹³C NMR spectra of the enantiomers are identical, they can be distinguished by using chiral solvating agents or chiral shift reagents. These reagents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the determination of enantiomeric excess. drpress.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound, the molecular formula is C₁₅H₁₆O₃. lgcstandards.com The exact mass calculated for this formula is 244.10994 Da. nih.gov HRMS analysis confirms this value with a very low margin of error, typically within a few parts per million (ppm). lgcstandards.commdpi.com
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₃ |
| Calculated Exact Mass [M] | 244.10994 Da |
| Observed Mass [M+H]⁺ | ~245.1172 |
In mass spectrometry, particularly under Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments provides a roadmap of the molecule's structure. nist.gov
The mass spectrum of this compound is characterized by several key fragments. nih.gov The most prominent fragmentation pathway involves the cleavage of the bond adjacent to the naphthalene ring, which is a favored process due to the formation of a highly stable, resonance-stabilized benzylic-type cation. researchgate.net
Molecular Ion (M⁺·): The molecular ion is observed at m/z 244, corresponding to the molecular weight of the compound. nih.gov
Base Peak (m/z 185): The most intense signal in the spectrum (the base peak) occurs at m/z 185. This fragment is formed by the loss of the carbomethoxy radical (·COOCH₃, 59 Da) from the molecular ion. The resulting cation, [C₁₃H₁₃O]⁺, is highly stabilized by resonance across the naphthalene ring system. nih.govnist.govresearchgate.net
Other Significant Fragments: Another notable fragment is observed at m/z 141. nih.gov
This fragmentation pattern is highly characteristic and serves as a reliable method for confirming the identity of this compound in analytical samples.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding within a molecule.
Functional Group Identification and Characteristic Frequencies
The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Analysis of these frequencies allows for a definitive structural confirmation.
Key functional groups and their observed vibrational frequencies include the ester group, the naphthalene aromatic system, the methoxy group, and the aliphatic portions of the molecule. The most prominent band in the IR spectrum is the carbonyl (C=O) stretch of the ester, which appears as a strong absorption around 1738 cm⁻¹. banglajol.info The C-O stretching vibrations of the ester group are also identifiable, typically found in the 1300-1100 cm⁻¹ region. libretexts.org One study identifies a C-O stretch at 1176.81 cm⁻¹. banglajol.info
The aromatic naphthalene ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring are observed in the 1605-1450 cm⁻¹ range. banglajol.infolibretexts.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups is observed around 2973 cm⁻¹. banglajol.info
Table 1: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Ester | C=O Stretch | 1738 | banglajol.info |
| Ester | C-O Stretch | 1176.81 | banglajol.info |
| Aromatic Ring | C=C Stretch | 1605 | banglajol.info |
Analysis of Metal-Ligand Vibrations in Coordination Complexes
While this compound itself is a neutral ester, its parent compound, Naproxen, readily forms coordination complexes with various metal ions after deprotonation of its carboxylic acid group. The study of these metal propanoate complexes provides insight into the coordination chemistry and the vibrational characteristics of the molecule when acting as a ligand.
In a study involving new metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate with Cd(II), Zn(II), Sn(II), Ni(II), and Cu(II), FTIR spectroscopy was a key characterization technique. anjs.edu.iqanjs.edu.iq In the IR spectra of hydrazone-based Naproxen complexes, new vibrational bands observed in the 410-475 cm⁻¹ range were attributed to the stretching frequencies of the metal-ligand bonds (ν M-N or ν M-O). researchgate.net For transition metal complexes of Naproxen (with Co, Cu, Zn, Ag, Fe), the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group lies in the range of 132–159 cm⁻¹. nih.gov This value suggests that the carboxylate group typically acts as a bridging ligand, often leading to the formation of dimers or polymeric networks in the solid state. nih.govresearchgate.net
Interpretation of Vibrational Modes using Quantum Chemical Calculations
To achieve a more profound understanding of the vibrational spectra, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. These theoretical methods allow for the calculation of vibrational frequencies and the detailed assignment of vibrational modes based on the Potential Energy Distribution (PED).
Studies on the parent molecule, Naproxen, have utilized DFT calculations with various functionals (like LSDA and B3LYP) and basis sets to predict its geometry and vibrational spectrum. nih.gov The results from such calculations show a strong correlation with experimental IR data, indicating their high accuracy in predicting vibrational frequencies. nih.gov For instance, DFT calculations at the LSDA/3-21G and LSDA/6-311G levels have been shown to be particularly effective for analyzing the vibrational spectrum of Naproxen. nih.gov Similar computational studies on related molecules, such as 4-(6-methoxynaphthalen-2-yl) butan-2-one, have also successfully used DFT (B3LYP/6-311G(d,p)) to perform complete vibrational assignments. nih.gov These theoretical models are crucial for accurately interpreting complex regions of the IR and Raman spectra and understanding the contribution of different atomic motions to each observed vibrational band. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the absorptions of the 6-methoxynaphthalene chromophore. The electronic spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic naphthalene ring system.
Studies on metal complexes of the parent compound have utilized UV-Vis spectroscopy to confirm coordination. anjs.edu.iqanjs.edu.iq For example, the UV spectrum of a hydrazone derivative of Naproxen showed intense bands at 33222 cm⁻¹ and 28901 cm⁻¹, assigned to π→π* and n→π* transitions, respectively. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on related naphthalene derivatives have been used to calculate the energies, wavelengths, and oscillator strengths of these electronic transitions, showing good agreement with experimental spectra. nih.gov These studies help in analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the electronic structure and reactivity of the molecule. nih.govbiomedres.us
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, bond angles, and conformation.
Crystal Structure Analysis and Molecular Geometry Determination
The crystal structure of (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, which is a chiral space group, consistent with the molecule being the (S)-enantiomer. nih.gov
The analysis reveals the precise molecular geometry. The naphthalene ring system is largely planar, as expected for an aromatic structure. The propanoate side chain, including the methyl ester group, adopts a specific conformation relative to the aromatic ring. The unit cell parameters determined from the crystallographic data provide the fundamental dimensions of the crystal lattice.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₅H₁₆O₃ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 2₁ 2₁ 2₁ | nih.gov |
| a (Å) | 5.89120 | nih.gov |
| b (Å) | 7.9258 | nih.gov |
| c (Å) | 28.6878 | nih.gov |
| α (°) | 90.00 | nih.gov |
| β (°) | 90.00 | nih.gov |
| γ (°) | 90.00 | nih.gov |
This crystallographic data is essential for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the physical properties of the compound like its melting point and solubility. nih.gov
Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of this compound, specifically the (S)-enantiomer, has been elucidated through single-crystal X-ray diffraction, revealing a well-defined arrangement governed by non-covalent interactions. Unlike its parent compound, naproxen, which features strong hydrogen bonding via its carboxylic acid group, the methyl ester derivative relies on weaker forces to build its crystal lattice. nih.gov The modification of the carboxyl group to a methyl ester significantly inhibits the strong tendency to form dimeric structures, a key feature in the crystallization of naproxen itself. nih.gov
Table 1: Crystallographic Data for (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₆O₃ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 2₁ 2₁ 2₁ | nih.gov |
| Unit Cell Dimensions | a = 5.89120 Å | nih.gov |
| b = 7.9258 Å | ||
| c = 28.6878 Å | ||
| Unit Cell Angles | α = 90.00° | nih.gov |
| β = 90.00° | ||
| γ = 90.00° | ||
| Z (Molecules per unit cell) | 4 | nih.gov |
Stereochemical Assignments and Absolute Configuration Determination
This compound possesses a single stereocenter at the alpha-position of the propanoate group, giving rise to two enantiomers: (S)- and (R)-. The IUPAC name for the S-enantiomer is methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate. nih.gov The biological activity of naproxen and its derivatives resides almost exclusively in the (S)-enantiomer, making stereochemical integrity a critical aspect of its characterization.
The absolute configuration of this compound is typically established by its synthesis from an enantiomerically pure precursor, such as (S)-Naproxen. ncats.io This chemical correlation provides a reliable assignment of the stereocenter.
Furthermore, the absolute configuration can be unequivocally confirmed in the solid state using single-crystal X-ray crystallography. The crystallization of the pure (S)-enantiomer into a chiral space group (P 2₁ 2₁ 2₁) allows for the determination of the absolute structure, often through the analysis of anomalous dispersion effects. nih.gov
Chiroptical techniques are routinely used to characterize the enantiomers. The (S)-enantiomer exhibits a specific optical rotation, which is a key parameter for confirming its identity and enantiomeric purity. chemodex.com
Table 2: Stereochemical Properties of (+)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate
| Property | Value/Descriptor | Reference |
|---|---|---|
| IUPAC Name | Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | nih.gov |
| Common Stereonym | (S)-Naproxen Methyl Ester | chemodex.com |
| Optical Activity ([α]/D) | +72.0° to +84.0° (c = 0.1 in chloroform) | chemodex.com |
| Stereochemical Purity | Typically ≥98% for commercial standards | chemodex.com |
Computational and Theoretical Investigations of Methyl 2 6 Methoxynaphthalen 2 Yl Propanoate
Quantum Mechanical (QM) Studies
Quantum mechanical studies utilize the principles of quantum mechanics to compute the properties of a molecule. These methods provide a detailed description of the electronic structure, which is fundamental to understanding its geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy state of the molecule on its potential energy surface.
For a molecule like Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict key geometric parameters. These parameters include bond lengths, bond angles, and dihedral angles. The optimized structure is crucial as it serves as the foundation for calculating other molecular properties. Studies on similar naphthalene (B1677914) derivatives demonstrate that DFT provides geometric parameters that are in good agreement with experimental data where available.
| Parameter | Atom Connection | Calculated Value (Å or °) |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| O-CH3 (ester) | ~1.44 Å | |
| C-C (naphthalene) | ~1.37 - 1.42 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-CH3 (ester) | ~116° | |
| Dihedral Angle | C(naphthyl)-C(propanoate)-C=O | Varies with conformation |
Note: The data in this table are representative values expected from DFT calculations for this type of molecule and are presented for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the naphthalene ring system constitutes a large conjugated π-system, which typically influences the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich methoxynaphthalene ring, while the LUMO may be distributed over the entire naphthalene and propanoate group. Analysis of related conjugated molecules shows that substituent groups can significantly tune the energy levels of these frontier orbitals. rsc.org
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Chemical Potential (μ): -(I + A) / 2
Electrophilicity Index (ω): μ² / (2η)
| Parameter | Formula | Significance |
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular interactions, and hyperconjugation. dergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen of the ester group and the oxygen of the methoxy (B1213986) group, highlighting them as primary sites for interacting with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms and parts of the aromatic ring system would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction.
Non-linear optical (NLO) materials are substances that exhibit a non-linear response to intense electromagnetic fields, such as those from a laser. illinois.edu This can lead to phenomena like frequency doubling (second-harmonic generation). jhuapl.edu Molecules with large conjugated π-electron systems, significant intramolecular charge transfer, and a large difference in dipole moment between the ground and excited states often exhibit high NLO activity. illinois.edu
The naphthalene ring in this compound provides a conjugated system. Computational methods can calculate NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability (β) is indicative of significant NLO potential. Theoretical calculations for similar organic compounds have been used to screen for promising NLO materials. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanical calculations provide detailed information about a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could provide insights into:
Conformational Flexibility: The molecule has several rotatable bonds, particularly in the propanoate side chain. MD simulations can explore the different accessible conformations and their relative stabilities over time.
Solvent Interactions: By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can model how the solvent organizes around the solute and how specific interactions, like hydrogen bonding, influence its behavior.
Dynamical Properties: Simulations can track the movement of the molecule, providing information about its diffusion and rotational dynamics within a medium.
These simulations are valuable for understanding how the molecule behaves in a realistic environment, complementing the static picture provided by QM calculations.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the propanoate group to the naphthalene ring system. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its interaction with biological targets. While specific detailed studies on the potential energy surface of this compound are not extensively available in the public domain, its conformational preferences can be inferred from computational studies on its parent compound, naproxen (B1676952), and related derivatives.
Quantum mechanical calculations, such as Density Functional Theory (DFT), have been employed to investigate the isomerization and thermodynamic stability of naproxen and its esters. For instance, DFT studies have been used to understand the conversion mechanism between the (R) and (S) isomers of naproxen methyl ester, indicating that the (S)-enantiomer is thermodynamically more stable by approximately -1.18 kcal/mol. civilica.com Such computational approaches are essential for mapping the potential energy surface and identifying the global and local energy minima corresponding to the most stable conformations. A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to generate a potential energy surface map. This map would reveal the energetically favorable conformations and the energy barriers between them.
A study combining NMR spectroscopy and theoretical models on the parent compound, naproxen, in solution revealed an equilibrium of different global and local minimum energy structures. researchgate.net This suggests that this compound likely also exists as a dynamic equilibrium of multiple conformers in a solution environment. The specific population of each conformer would be influenced by the solvent environment and temperature.
| Dihedral Angle | Description | Expected Influence on Conformation |
| Naphthyl-Cα | Rotation around this bond determines the orientation of the propanoate group relative to the naphthalene ring. | Steric interactions between the propanoate substituents and the naphthalene ring are the primary determinants of favorable rotamers. |
| Cα-Carbonyl | Rotation around this bond influences the relative position of the carbonyl oxygen and the methoxy group on the ester. | Electronic and steric effects will govern the preferred orientation to maximize stability. |
Molecular Recognition and Binding Interaction Studies
Computational molecular docking and molecular dynamics simulations have been instrumental in elucidating the molecular recognition and binding interactions of this compound with its primary biological targets, the cyclooxygenase (COX) enzymes. These studies provide valuable insights into the specific binding modes and the key intermolecular forces that govern the ligand-protein interactions.
Molecular docking studies have shown that this compound binds within the active site of COX-2. banglajol.infobanglajol.inforesearchgate.net The binding is characterized by a combination of hydrogen bonding and van der Waals interactions. The p-methoxy group of the naphthalene ring is typically oriented towards the top of the COX-2 active site, where it engages in van der Waals interactions with residues such as Tryptophan (TRP) 387 and TRP385. banglajol.info
A key interaction involves the formation of hydrogen bonds between the carbonyl group of the ester and specific amino acid residues within the active site. For instance, studies on naproxen esters have identified hydrogen bonding with Arginine (ARG) 120 and Tyrosine (TYR) 355 as crucial for anchoring the ligand in the binding pocket. banglajol.info The binding mode of the methyl ester is reported to be similar to that of its parent compound, naproxen, and other 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs). banglajol.info
The binding affinity of this compound to COX-2 has been quantified through computational methods such as the Prime MM-GBSA (Molecular Mechanics, Generalized Born model and Solvent Accessibility) approach. These calculations provide an estimate of the free energy of binding (ΔGbind). Comparative studies of naproxen and its alkyl esters have shown that the methyl ester possesses a high binding affinity for COX-2. banglajol.infobanglajol.inforesearchgate.net
| Compound | Target Enzyme | Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -66.33 | ARG120, TYR355, TRP385, TRP387 |
| Naproxen | COX-2 | -63.94 | Not specified in detail in the provided search results |
Data compiled from a molecular docking study comparing naproxen and its alkyl esters. banglajol.info
Molecular dynamics simulations further complement the static picture provided by docking studies by exploring the dynamic behavior of the ligand-protein complex over time. These simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein active site. nih.govnih.govresearchgate.net While specific molecular dynamics studies solely focused on this compound are not detailed in the provided results, the general principles from studies on naproxen and its derivatives are applicable. These simulations are crucial for a more accurate understanding of the molecular recognition process.
Chemical Reactivity and Photochemical Studies of Methyl 2 6 Methoxynaphthalen 2 Yl Propanoate
Photochemical Transformations and Degradation Pathways
The photochemical behavior of a compound is crucial for understanding its stability and environmental fate upon exposure to light. The naphthalene (B1677914) moiety in Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is the primary chromophore responsible for absorbing UV radiation, which can lead to a variety of photochemical transformations.
Photodecomposition Kinetics and Quantum Yield Determination
Direct photolysis studies specifically detailing the photodecomposition kinetics and quantum yield of this compound are not extensively available in the reviewed literature. However, studies on the parent compound, naproxen (B1676952), provide significant insights. The photochemical transformation of naproxen is recognized as an important process in both engineered and natural waters nih.gov.
Research on naproxen's aqueous photolysis has shown that its degradation is wavelength-dependent. The sunlight quantum yield for naproxen was found to be significantly lower, only one-fourteenth of that under UV irradiation (254 nm), indicating a strong influence of the irradiation wavelength on its photochemical efficiency nih.gov.
In a related study on a chelate complex, 2-(6-methoxynaphthalen-2-yl) propanoic acid iron (III) Fe(L)3, the quantum yield (Φ) of photodecomposition was determined in different organic solvents upon irradiation at 311 nm. The low quantum yield values suggest that the deactivation of the photoexcited chelate is a significant competing process rdd.edu.iq.
Influence of Solvent Polarity on Photochemical Processes
The nature of the solvent can significantly impact photochemical reactions by influencing the stability of excited states and reaction intermediates. For the iron (III) complex of 2-(6-methoxynaphthalen-2-yl)propanoic acid, the rate of photodecomposition and the quantum yield were observed to increase with the polarity of the aprotic solvents used. The observed order of increasing quantum yield was Acetone < Dimethylformamide (DMF) < Dimethyl sulfoxide (B87167) (DMSO) rdd.edu.iq. This suggests that more polar environments can facilitate the photochemical degradation pathways of this particular naproxen derivative.
The following table summarizes the photodecomposition data for the 2-(6-methoxynaphthalen-2-yl) propanoic acid iron (III) complex in various solvents.
| Solvent | Dielectric Constant | Photodecomposition Rate Constant (k_d) x 10⁻⁵ (s⁻¹) | Quantum Yield (Φ_d) x 10⁻¹⁰ | Reactivity Ratio (k₂/k₋₁) x 10⁻¹⁰ |
| Acetone | 20.7 | 3.431 | 1.976 | 1.234 |
| DMF | 36.7 | 4.872 | 2.510 | 1.801 |
| DMSO | 46.7 | 5.613 | 3.133 | 2.050 |
This data is for the Iron(III) complex of 2-(6-methoxynaphthalen-2-yl)propanoic acid, not the methyl ester. rdd.edu.iq
Identification of Photochemical Intermediates and Proposed Mechanisms
Upon UV irradiation, the naphthalene core of naproxen and its derivatives can form an excited triplet state (³NPX*), which is a critical transient species in its photochemical pathway nih.gov. For naproxen, this excited state can undergo photodecarboxylation, leading to the formation of several photoproducts, including 2-(1-hydroxyethyl)-6-methoxynaphthalene, 2-(1-hydroperoxyethyl)-6-methoxynaphthalene, and 2-acetyl-6-methoxynaphthalene (B28280) nih.gov. The formation of 2-acetyl-6-methoxynaphthalene is particularly noteworthy as it can act as a potent triplet sensitizer, potentially promoting the photodegradation of the parent compound nih.gov.
For the iron(III) complex of 2-(6-methoxynaphthalen-2-yl)propanoic acid, UV-VIS spectral changes during photolysis indicated an intra-oxidation-reduction reaction involving the homolytic scission of the Fe-ligand bond rdd.edu.iq. While these findings are for derivatives, they suggest that the photochemical transformations of this compound likely proceed through the formation of excited states and radical intermediates centered on the naphthalene ring system.
Reaction Kinetics and Mechanistic Investigations
The reactivity of the ester functional group in this compound is central to its chemical transformations, such as hydrolysis and transesterification.
Hydrolysis and Transesterification Kinetics
Lipase-catalyzed enantioselective transesterification has been developed for the synthesis of (S)-naproxen derivatives from racemic naproxen methyl ester who.intnih.gov. In one study, Carica Papaya Lipase (B570770) (CPL) was used to catalyze the transesterification of racemic naproxen methyl ester with starch in isooctane. This enzymatic process was found to be inhibited by the byproduct, methanol (B129727) who.int. An intermittent opening reaction mode was shown to be effective in removing the inhibitory methanol, thereby improving the enantio-selectivity of the lipase who.int.
The following table shows the effect of different lipases on the transesterification of racemic naproxen methyl ester.
| Lipase | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| CRL | 47.9 | 91.3 | 22 |
| CPL | 48.6 | 99.6 | 52.5 |
CRL: Candida Rugosa Lipase; CPL: Carica Papaya Lipase. who.int
Oxidation and Reduction Reactions
Specific studies detailing the oxidation and reduction reactions of this compound could not be identified in the reviewed literature. Research on related compounds primarily focuses on the synthesis of the parent drug, naproxen. For instance, the synthesis of naproxen can involve the oxidation of precursors like 2-(6-methoxy-2-naphthyl)propionaldehyde to the corresponding carboxylic acid using oxidizing agents such as chromic acid google.com. This indicates that the naphthalene ring and the benzylic position could be susceptible to oxidation under certain conditions, though specific studies on the methyl ester are lacking.
Stereochemical Course of Reactions
The stereochemical outcome of reactions involving this compound is of paramount importance, primarily in the context of the synthesis of its parent compound, the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The therapeutic efficacy of Naproxen resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is reported to be a hepatotoxin. mdpi.com Consequently, synthetic strategies are meticulously designed to favor the formation of the desired (S)-stereoisomer, and the stereochemical course of each reaction step is a critical consideration. The control of stereochemistry in reactions involving this compound is typically achieved through two principal methodologies: enzymatic kinetic resolution and the application of chiral auxiliaries in asymmetric synthesis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the case of racemic this compound, lipases are commonly employed to selectively hydrolyze one enantiomer, leaving the other unreacted. This process allows for the separation of the desired enantiomer, either as the unreacted ester or the hydrolyzed carboxylic acid.
Lipases, particularly from Candida species, have demonstrated high efficacy and enantioselectivity in the hydrolysis of profen esters. For instance, Candida rugosa lipase (CRL) has been utilized in the enantioselective hydrolysis of racemic Naproxen Methyl Ester. researchgate.net The enzyme preferentially hydrolyzes the (S)-ester to (S)-Naproxen, leaving the (R)-ester largely unreacted. The stereochemical course of this reaction is governed by the formation of a tetrahedral intermediate in the active site of the lipase, where the spatial arrangement of the substituents around the chiral center dictates the rate of hydrolysis for each enantiomer.
The efficiency of such a resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E values are indicative of excellent stereoselectivity. Research has shown that under optimized conditions, including temperature, pH, and solvent system, high enantiomeric excess (ee) for both the product and the remaining substrate can be achieved. For example, in a biphasic system of aqueous buffer and isooctane, the hydrolysis of racemic Naproxen Methyl Ester by Candida rugosa lipase can yield the (S)-acid with high enantiomeric purity. researchgate.net
| Enzyme | Substrate | Reaction | Product (ee%) | Unreacted Substrate (ee%) | Conversion (%) | Enantiomeric Ratio (E) |
| Candida rugosa Lipase | Racemic this compound | Hydrolysis | 97.9 (S-acid) | 68.8 (R-ester) | 41.3 | >100 |
| Candida antarctica Lipase B | Racemic Profen Esters (General) | Hydrolysis/Esterification | >95 | >95 | ~50 | >200 |
Note: Data for Candida rugosa Lipase is based on specific experimental conditions. researchgate.net Data for Candida antarctica Lipase B represents typical values achieved for profen esters, demonstrating high enantioselectivity.
Asymmetric Synthesis Using Chiral Auxiliaries
Another robust strategy for controlling the stereochemistry during the synthesis of this compound involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
In the context of synthesizing (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, a common approach involves the diastereoselective alkylation of an enolate derived from an amide of 2-(6-methoxynaphthalen-2-yl)acetic acid coupled with a chiral auxiliary. Pseudoephedrine and its derivatives, such as pseudoephenamine, are widely used as effective chiral auxiliaries for this purpose. nih.govsci-hub.se
The general sequence involves the formation of an amide between 2-(6-methoxynaphthalen-2-yl)acetic acid and the chiral auxiliary, for instance, (1S,2S)-pseudoephedrine. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The chiral auxiliary creates a sterically hindered environment around the enolate, forcing an incoming electrophile (e.g., a methylating agent like methyl iodide) to approach from a specific face. This results in the formation of one diastereomer in significant excess over the other. The diastereomeric ratio (dr) is a measure of the stereoselectivity of this step. Subsequent removal of the chiral auxiliary, often through hydrolysis or reduction, followed by esterification, yields the enantiomerically enriched this compound.
The high degree of stereocontrol is attributed to the rigid chelated transition state formed by the lithium enolate and the auxiliary's hydroxyl and methoxy (B1213986) groups, which effectively blocks one face of the enolate from the electrophile. This methodology consistently produces high diastereomeric ratios, often exceeding 98:2, ensuring the final product has a high enantiomeric excess. nih.govharvard.edu
| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (dr) |
| Pseudoephedrine | N-acyl derivative of 2-(6-methoxynaphthalen-2-yl)acetic acid | Asymmetric Alkylation | >98:2 |
| Pseudoephenamine | N-acyl derivative of a propionic acid | Asymmetric Alkylation | 98:2 to ≥99:1 |
Note: The diastereomeric ratios are typical values reported for the asymmetric alkylation of amides derived from pseudoephedrine and pseudoephenamine, demonstrating the high level of stereochemical control achievable with these auxiliaries. nih.govsci-hub.se
Advanced Analytical Methodologies for Methyl 2 6 Methoxynaphthalen 2 Yl Propanoate Analysis
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve distinct but vital roles.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound, offering high resolution, sensitivity, and precision. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve a reliable separation of the analyte from any impurities or degradation products.
Typically, a reversed-phase (RP-HPLC) approach is employed, utilizing a non-polar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of these components is adjusted to control the retention time and resolution of the analyte peak.
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following table summarizes typical parameters for an HPLC method suitable for analyzing this compound, based on established methods for the parent compound, Naproxen (B1676952).
| Parameter | Typical Conditions |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection Wavelength | UV at 230, 254, or 266 nm |
| Injection Volume | 10 - 20 µL |
Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the esterification of Naproxen to yield this compound. mdpi.com
In this application, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel. researchgate.net A spot of the starting material (Naproxen) and sometimes a "co-spot" (a mixture of starting material and the reaction mixture) are also applied for comparison. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.
The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. As the ester, this compound, is less polar than the carboxylic acid starting material, Naproxen, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. Visualization is typically achieved under UV light, as the naphthalene (B1677914) ring system is UV-active. mdpi.com This allows for a quick, qualitative assessment of whether the reaction is complete.
| Compound | Expected Polarity | Expected Rf Value |
| Naproxen | More Polar | Lower |
| This compound | Less Polar | Higher |
Enantiomeric Purity and Chiral Resolution
This compound possesses a single stereocenter, meaning it exists as a pair of enantiomers: (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate and (R)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate. As with Naproxen, where the (S)-enantiomer is the active therapeutic agent and the (R)-enantiomer is considered a hepatotoxic impurity, determining the enantiomeric purity of the methyl ester is of paramount importance. mdpi.com Chiral chromatography is the primary tool for this purpose.
Chiral Stationary Phases and Mobile Phase Optimization for Enantioseparation
The direct separation of enantiomers can be achieved using HPLC with a Chiral Stationary Phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for resolving profen enantiomers. mdpi.comnih.gov
Columns like CHIRALCEL® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Lux® Amylose-1 are frequently used. mdpi.comresearchgate.net The development of a chiral separation method involves careful optimization of the mobile phase and column temperature to maximize resolution (Rs).
Mobile Phase Optimization: The choice of mobile phase depends on the mode of chromatography.
Normal-Phase Mode: Mixtures of alkanes (like n-hexane) with an alcohol (like isopropanol (B130326) or ethanol) are common. researchgate.net A small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid, is often added to improve peak shape and resolution by suppressing the ionization of any residual carboxylic acid. researchgate.net
Reversed-Phase Mode: Mixtures of water or aqueous buffers with methanol or acetonitrile are used. mdpi.comnih.gov The addition of an acid modifier is also typical in this mode. mdpi.comnih.gov
Temperature Optimization: Column temperature can significantly influence chiral recognition. Varying the temperature can affect the interaction kinetics between the enantiomers and the CSP, thereby altering selectivity and resolution.
The following table summarizes exemplary conditions for the chiral separation of Naproxen enantiomers, which are directly applicable to its methyl ester.
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Chiral Stationary Phase | CHIRALCEL OD | Lux Amylose-1 |
| Mobile Phase | Hexane:Isopropanol:Acetic Acid (97:3:1, v/v/v) researchgate.net | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) mdpi.comnih.gov |
| Flow Rate | 1.0 mL/min researchgate.net | 0.65 mL/min mdpi.comnih.gov |
| Column Temperature | 35°C researchgate.net | 40°C mdpi.comnih.gov |
| Detection Wavelength | 254 nm researchgate.net | 230 nm nih.gov |
| Achieved Resolution (Rs) | Baseline Separation | 3.21 mdpi.comnih.gov |
Indirect Enantioresolution Strategies via Diastereomer Formation
An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).
For a racemic mixture of this compound, this strategy is less common as the compound is already an ester. However, the principle is often applied to the parent compound, Naproxen. Racemic Naproxen can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. rsc.org For example, reacting (R,S)-Naproxen with a pure (S)-amine would produce (R,S)- and (S,S)-diastereomeric amides, which can then be separated by standard RP-HPLC.
This strategy is particularly useful for resolving the Naproxen enantiomers on a preparative scale through the formation of diastereomeric salts. udel.eduacs.org Racemic Naproxen is treated with a chiral amine, such as (1S,2R)-(-)-cis-1-amino-2-indanol, to form two diastereomeric salts that exhibit different solubilities, allowing one to be selectively crystallized. acs.org While this specific example applies to the acid, the underlying principle of forming and separating diastereomers is a fundamental strategy in chiral analysis and purification. nih.govresearchgate.net
Applications in Materials Science and Photostabilization Chemistry
Development of Photostabilizers for Polymeric Materials
Research has focused on incorporating metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate into polymer matrices to enhance their longevity and performance when exposed to ultraviolet (UV) radiation.
Several new metal complexes derived from 2-(6-methoxynaphthalen-2-yl)propanoate have been successfully synthesized and characterized. rdd.edu.iqanjs.edu.iq The synthesis typically involves a two-step process. First, the parent 2-(6-methoxynaphthalen-2-yl)propanoic acid is reacted with potassium hydroxide (B78521) in an alcoholic medium to form Potassium-2-(6-methoxynaphthalen-2-yl)propanoate. rdd.edu.iq This potassium salt is then reacted with a suitable metal salt, such as nickel(II) acetate (B1210297), copper(II) acetate, zinc(II) acetate, cadmium(II) acetate, or tin(II) chloride, in a 2:1 ligand-to-metal molar ratio under reflux conditions. rdd.edu.iqresearchgate.netnahrainuniv.edu.iq The resulting solid complexes are then filtered, washed, and recrystallized. researchgate.net
These complexes have been extensively characterized using various analytical techniques. Microelemental analysis and flame atomic absorption have been used to confirm the stoichiometry and metal content. rdd.edu.iqresearchgate.net Spectroscopic methods, including Fourier-transform infrared (FTIR) and UV-Visible spectroscopy, along with magnetic susceptibility and conductivity measurements, have been employed to elucidate their structures. rdd.edu.iqanjs.edu.iq Based on these spectral data, monomeric structures have been proposed for the complexes, with a square planar geometry suggested for the copper(II) complex and tetrahedral geometries for the cadmium(II), zinc(II), tin(II), and nickel(II) complexes. rdd.edu.iqanjs.edu.iq Conductivity measurements indicate that the complexes are non-electrolytes. researchgate.net
Table 1: Physical and Spectral Data for Synthesized Metal Complexes of 2-(6-methoxynaphthalen-2-yl)propanoate
| Complex | Metal Ion | Proposed Geometry | M-O Stretching (cm⁻¹) | Asymmetrical COO⁻ (cm⁻¹) | Symmetrical COO⁻ (cm⁻¹) |
|---|---|---|---|---|---|
| NiL₂ | Ni(II) | Tetrahedral | 470 | 1595 | 1421 |
| CuL₂ | Cu(II) | Square Planar | 478 | 1600 | 1415 |
| ZnL₂ | Zn(II) | Tetrahedral | 459 | 1593 | 1417 |
| SnL₂ | Sn(II) | Tetrahedral | 480 | 1602 | 1425 |
The efficacy of these metal complexes as photostabilizers has been demonstrated in polymer films, notably poly(methyl methacrylate) (PMMA) and poly(vinyl chloride) (PVC). nahrainuniv.edu.iqmdpi.com For these studies, the complexes are typically incorporated into the polymer matrix at a concentration of 0.5% by weight, and films are produced using a casting method. mdpi.comresearchgate.net
In PMMA, the photostabilization activity was assessed by irradiating the films with UV light (λ = 313 nm) and monitoring the formation of hydroxyl groups over time using IR spectrophotometry. mdpi.com The results showed that all the tested complexes acted as effective photostabilizers. The order of efficiency, based on the decrease in the hydroxyl index, was determined to be NiL₂ > CuL₂ > ZnL₂ > SnL₂. researchgate.netmdpi.com The complex containing Ni(II) was identified as the most efficient photostabilizer for PMMA. mdpi.com
In PVC films, the performance of the additives was evaluated by monitoring changes in carbonyl, polyene, hydroxyl, and chlorine indices upon irradiation. nahrainuniv.edu.iq The study also tracked the variation of the average viscosity molecular weight with irradiation time to investigate chain scission. nahrainuniv.edu.iqresearchgate.net For PVC, the observed trend of photostabilization effectiveness was Cd(L)₂ > Zn(L)₂ > Sn(L)₂ > Ni(L)₂ > Cu(L)₂. nahrainuniv.edu.iq The quantum yield of chain scission (Φcs) in the presence of these complexes was found to be significantly lower than in pure PVC, further confirming their stabilizing effect. researchgate.netscispace.com
Table 2: Relative Photostabilization Efficiency of Metal Complexes in Different Polymer Films
| Polymer | Order of Decreasing Efficiency |
|---|---|
| PMMA | NiL₂ > CuL₂ > ZnL₂ > SnL₂ |
Note: Efficiency rankings are based on changes in degradation markers (e.g., hydroxyl index, carbonyl index) as reported in the literature. nahrainuniv.edu.iqmdpi.com
The stabilizing effect of 2-(6-methoxynaphthalen-2-yl)propanoate metal complexes is attributed to their ability to interfere with photodegradation processes through multiple mechanisms. nahrainuniv.edu.iqmdpi.com The specific mechanism can depend on the metal ion and the polymer matrix.
UV Absorption/Screening : The naphthalene (B1677914) moiety within the ligand structure is a strong chromophore that can absorb harmful UV radiation. researchgate.netmdpi.com The metal complexes can absorb this energy and dissipate it as heat or less harmful radiation, thereby shielding the polymer from the primary photodegradation step.
Radical Scavenging : During photo-oxidation, highly reactive free radicals are formed, which propagate chain reactions leading to polymer degradation. The metal complexes can act as radical scavengers, deactivating these species and terminating the degradation cycle. nahrainuniv.edu.iqmdpi.com The metal center is crucial in this process, as it can coordinate with the polymeric radicals.
Peroxide Decomposition : The decomposition of hydroperoxides, formed during polymer oxidation, generates damaging radicals. The metal complexes can function as peroxide decomposers, converting hydroperoxides into non-radical, stable products. nahrainuniv.edu.iqmdpi.com
HCl Scavenging (in PVC) : For PVC, a primary degradation pathway is dehydrochlorination, the elimination of hydrogen chloride (HCl). nahrainuniv.edu.iqscispace.com The carboxylate group in the metal complexes can act as an HCl scavenger, neutralizing the acid and preventing it from catalyzing further degradation. nahrainuniv.edu.iq
Intermediates in Fine Chemical and Derivative Synthesis
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is the methyl ester of the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). mdpi.com
Its role as a synthetic intermediate is demonstrated in the preparation of various derivatives. For instance, it is the direct precursor to 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide. This transformation is achieved by treating the methyl ester with hydrazine (B178648) hydrate (B1144303) in methanol (B129727). mdpi.com The resulting hydrazide serves as a versatile building block for synthesizing a range of hydrazone derivatives by condensation with various carbonyl compounds. These derivatives have been investigated for potential pharmacological activities. mdpi.com The initial esterification of Naproxen to this compound is a critical step that facilitates these subsequent modifications. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can its purity be ensured?
this compound is typically synthesized via esterification of naproxen acyl chloride (derived from naproxen) with methanol or through coupling reactions. For example:
- Step 1 : Naproxen is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [()].
- Step 2 : The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) and a catalyst like DMAP (4-dimethylaminopyridine) in dry tetrahydrofuran (THF) at 0–25°C [()].
- Purity Control : Post-synthesis purification via column chromatography (hexane:ethyl acetate) and characterization using 1H-NMR (δ 3.6–3.8 ppm for methoxy groups), IR (C=O stretch at ~1739 cm⁻¹), and elemental analysis (e.g., 73.70% C, 6.1% H observed vs. 73.75% C theoretical) [()].
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H-NMR : Aromatic protons (δ 7.1–7.9 ppm), methoxy groups (δ 3.6–3.8 ppm), and the methyl group adjacent to the ester (δ 1.6 ppm) confirm the structure [()].
- X-ray Crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 15.2433 Å, b = 5.8687 Å, c = 22.3558 Å, and β = 105.461°. Bond lengths (e.g., C=O at 1.202–1.207 Å) and dihedral angles (e.g., 52.2° between naphthyl and pyridine rings) validate molecular geometry [()].
- IR Spectroscopy : Strong absorption at 1739 cm⁻¹ confirms the ester carbonyl group [()].
Advanced Research Questions
Q. How do crystallographic studies inform the structure-activity relationship (SAR) of naproxen derivatives?
Crystallographic data reveal key structural features influencing biological activity:
- Planarity of Rings : The naphthalene and pyridine rings in derivatives exhibit dihedral angles of 52.2–75.6°, affecting interactions with cyclooxygenase (COX) enzymes [()].
- Ester Group Orientation : The C=O bond length (~1.20 Å) and torsional angles of the ester moiety influence steric accessibility for enzyme binding [()].
- Hydrogen Bonding : Methoxy groups participate in weak hydrogen bonds (e.g., C–H···O), stabilizing crystal packing and potentially modulating solubility [()].
Q. What pharmacological mechanisms underlie the anticancer activity of naproxen derivatives, including this compound?
- COX Inhibition : Derivatives inhibit both COX-1 and COX-2, reducing prostaglandin synthesis and inflammation-driven carcinogenesis [()].
- Apoptosis Induction : Naproxen derivatives downregulate AKT phosphorylation, triggering caspase-mediated apoptosis in bladder and prostate cancer cells [()].
- Cell Cycle Arrest : G1/S phase arrest via PI3K/AKT pathway modulation has been observed in in vitro models [()].
Q. How can stereochemical purity of the (S)-enantiomer be ensured during synthesis?
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) [()].
- X-ray Crystallography : Confirm absolute configuration via anomalous dispersion effects in crystals (e.g., Flack parameter < 0.1) [()].
- Optical Rotation : Compare observed [α]D values with literature data for the (S)-enantiomer [()].
Q. What analytical challenges arise when studying derivatives with modified ester groups (e.g., pyridine or morpholine substituents)?
- Steric Hindrance : Bulky substituents (e.g., 5-ethylpyridin-2-yl) reduce reaction yields, requiring optimized coupling conditions (e.g., excess DMAP in THF) [()].
- Crystallization Difficulty : Morpholine derivatives may form amorphous solids, necessitating solvent screening (e.g., ethyl acetate/hexane) for single-crystal growth [()].
- Spectroscopic Overlap : Aromatic protons in pyridine rings (δ 7.5–8.5 ppm) may obscure naphthalene signals in 1H-NMR, requiring 2D NMR (COSY, HSQC) for resolution [()].
Q. How do structural modifications impact the compound’s physicochemical properties?
- Lipophilicity : Pyridine or morpholine substituents increase logP values, enhancing blood-brain barrier penetration [()].
- Thermal Stability : Ester derivatives with aromatic groups (e.g., 4-iodobenzyl) show higher melting points (~180°C) due to π-π stacking [()].
- Photostability : Incorporation into polymers (e.g., PMMA) improves UV resistance via radical scavenging by methoxy groups [()].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
